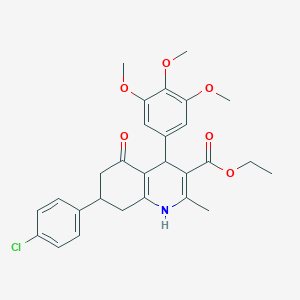![molecular formula C21H28N2O3S B5109917 N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG belongs to the class of glycine receptor antagonists and has been studied for its effects on the central nervous system.
Mécanisme D'action
BESG acts as an antagonist for glycine receptors, which are inhibitory receptors in the central nervous system. By binding to these receptors, BESG can reduce the inhibitory effects of glycine, leading to increased neuronal activity. This mechanism of action has been shown to be effective in reducing chronic pain and other neurological disorders.
Biochemical and Physiological Effects
BESG has been shown to have various biochemical and physiological effects. Studies have suggested that BESG can reduce the release of pro-inflammatory cytokines, which are responsible for inflammation and pain. BESG has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
BESG has several advantages for lab experiments. It is a highly potent compound, which means that small amounts can be used for experiments. BESG is also relatively easy to synthesize and purify. However, BESG has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. BESG can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on BESG. One area of interest is the potential use of BESG in the treatment of neuropathic pain. Researchers are also exploring the use of BESG in the treatment of certain types of anxiety disorders. Another area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes.
Conclusion
In conclusion, BESG is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG acts as an antagonist for glycine receptors and has been studied for its effects on chronic pain, epilepsy, and anxiety disorders. While BESG has several advantages for lab experiments, it also has some limitations. There are several future directions for research on BESG, including the development of more potent and selective glycine receptor antagonists.
Méthodes De Synthèse
BESG can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of 4-methylbenzenesulfonyl chloride, 4-ethylbenzylamine, and butylamine, among others. The reaction yields BESG as a white crystalline powder, which can be purified using various techniques.
Applications De Recherche Scientifique
BESG has been extensively studied for its potential therapeutic applications in various neurological disorders. Researchers have shown that BESG can act as an antagonist for glycine receptors, which are essential for the regulation of inhibitory neurotransmission in the central nervous system. Studies have suggested that BESG can be used to treat chronic pain, epilepsy, and certain types of anxiety disorders.
Propriétés
IUPAC Name |
N-butyl-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-6-15-22-21(24)16-23(19-11-9-18(5-2)10-12-19)27(25,26)20-13-7-17(3)8-14-20/h7-14H,4-6,15-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUCJADZCUNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)
![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)


![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)